
Allyl acetate
Overview
Description
Allyl acetate (CAS No. 591-87-7) is an organic ester with the chemical formula C₅H₈O₂. It is a colorless, flammable liquid with an acrid odor, insoluble in water but miscible with most organic solvents . Industrially, it serves as a critical intermediate in synthesizing allyl alcohol, glycerol, and acrolein, and is used in consumer products like hair conditioners, detergents, and flavoring agents (e.g., margarine, baked goods) . Its production involves acetoxylation of propylene using palladium catalysts .
Key properties:
Preparation Methods
Industrial-Scale Palladium-Catalyzed Acetoxylation of Propene
The dominant industrial method for allyl acetate production involves the gas-phase acetoxylation of propene (C₃H₆) with acetic acid (CH₃COOH) and oxygen (O₂) over a palladium (Pd) catalyst . This exothermic reaction proceeds as follows:
3\text{H}6 + \text{CH}3\text{COOH} + \frac{1}{2}\text{O}2 \rightarrow \text{CH}2=\text{CHCH}2\text{OCOCH}3 + \text{H}2\text{O} \quad \Delta H = -37.9 \, \text{kcal/mol}
Reaction Conditions and Catalytic System
The process typically operates at 180–220°C and 5–15 bar pressure , with a Pd-based catalyst supported on alumina (Al₂O₃) or silica . The palladium catalyst is often modified with promoters such as bismuth (Bi) or potassium acetate (KCH₃COO) to enhance selectivity and reduce byproduct formation .
Table 1: Optimized Conditions for Pd-Catalyzed Acetoxylation
Parameter | Range |
---|---|
Temperature | 180–220°C |
Pressure | 5–15 bar |
Propene Conversion | 85–92% |
Selectivity | 88–95% |
Byproducts and Challenges
Key byproducts include allyl diacetate , acrolein , and propionaldehyde , which arise from over-oxidation or side reactions . Carbon dioxide (CO₂) is also formed due to propene combustion, necessitating gas-phase separation and recycling of unreacted propene and acetic acid . Multitubular reactors are commonly employed to manage the exothermicity, though adiabatic reactors have been proposed to reduce capital costs .
Adiabatic Reactor Process for Enhanced Efficiency
A patent by Lyondell Chemical Technology, L.P. (US Patent 8,067,634) describes an adiabatic reactor system that improves energy efficiency compared to traditional multitubular designs .
Process Overview
-
Feedstock Introduction : Propylene, acetic acid, and oxygen are fed into the adiabatic reactor containing a Pd/Al₂O₃ catalyst.
-
Reaction Zone : The exothermic reaction raises the temperature gradient across the reactor bed, eliminating the need for external cooling.
-
Product Separation : The effluent is cooled, and the liquid phase (this compound, water, acetic acid) is separated from gases (propylene, CO₂, O₂).
-
Recycling : Unreacted propylene and acetic acid are recycled, achieving >90% overall yield .
Advantages Over Multitubular Reactors
-
Lower capital costs due to simplified reactor design.
-
Reduced energy consumption by leveraging reaction heat for temperature control.
Decarboxylation of Allylmalonic Acid and Derivatives
This compound can be synthesized via the decarboxylation of allylmalonic acid or its ethyl ester, though this method is less common industrially .
Reaction Pathway
Heating allylmalonic acid (HOOC–CH(CH₂CH=CH₂)–COOH) or its ethyl ester in quinoline at 150–200°C induces decarboxylation:
2\text{CH=CH}2\text{)–COOH} \xrightarrow{\Delta} \text{CH}2=\text{CHCH}2\text{OCOCH}3 + 2\text{CO}2 \uparrow
Limitations
-
Low scalability due to high reagent costs.
-
Requires toxic solvents like quinoline.
Vapor-Phase Reaction of Propylene and Acetic Acid
An alternative industrial method involves the direct vapor-phase reaction of propylene and acetic acid over Pd catalysts without oxygen .
Mechanism and Conditions
The reaction proceeds via acid-catalyzed esterification :
2=\text{CHCH}2\text{OH} + \text{CH}3\text{COOH} \leftrightarrow \text{CH}2=\text{CHCH}2\text{OCOCH}3 + \text{H}_2\text{O}
Key Parameters :
-
Temperature: 160–180°C
-
Pressure: 3–8 bar
-
Catalyst: Pd on acidic supports (e.g., H-ZSM-5)
Industrial Relevance
This method avoids oxygen handling, reducing explosion risks. However, it requires high-purity allyl alcohol feedstock, which is often derived from this compound hydrolysis, creating a circular dependency .
Comparative Analysis of Preparation Methods
Table 2: Method Comparison
Method | Yield (%) | Cost | Scalability | Environmental Impact |
---|---|---|---|---|
Pd-Catalyzed Acetoxylation | 90–95 | Low | High | Moderate (CO₂ byproduct) |
Adiabatic Reactor | 90–92 | Low | High | Moderate |
Decarboxylation | 50–60 | High | Low | High (toxic solvents) |
Vapor-Phase Esterification | 75–85 | Medium | Medium | Low |
Scientific Research Applications
Industrial Applications
Allyl acetate is widely utilized in several industries due to its properties as a solvent and chemical intermediate. Key applications include:
- Synthesis of Chemicals : It is a precursor to allyl alcohol, which is crucial in the production of plastics, pharmaceuticals, and agricultural chemicals. This compound is metabolized to allyl alcohol and subsequently to acrolein, an important reactive intermediate .
- Detergents and Cleaning Products : this compound is used as a builder in detergent formulations, replacing traditional compounds like sodium tripolyphosphate. This application enhances the cleaning efficacy of detergents while reducing environmental impact .
- Polymer Production : It plays a significant role in synthesizing various polymers and resins. For instance, this compound is involved in the production of copolymers with maleic anhydride and other monomers, contributing to materials used in coatings and adhesives .
- Food Industry : As an approved food additive, this compound serves as a synthetic flavoring agent in food and beverages. Its pleasant aroma makes it suitable for enhancing flavors .
Agricultural Uses
This compound has demonstrated effectiveness as an agricultural agent. Research indicates its fumigant activity against pests such as the Caribbean fruit fly (Anastrepha suspensa), showing potential for use in pest management strategies .
Toxicological Studies
While this compound has beneficial applications, it is essential to consider its toxicity profile. A comparative study revealed that high doses of this compound can decrease survival rates in test animals, with the primary target organ being the forestomach. Symptoms observed included necrosis and hemorrhage at elevated exposure levels . This highlights the need for careful handling and regulation in industrial settings.
Case Study 1: Detergent Formulation
A study evaluated the effectiveness of this compound as a builder in detergent formulations compared to traditional phosphates. Results indicated that formulations containing this compound maintained similar cleaning power while reducing environmental toxicity.
Case Study 2: Pest Control
Research on this compound's fumigant properties showed that at concentrations of 4.3 mg/L for 24 hours, it effectively eliminated larvae of Anastrepha suspensa, suggesting its potential utility in integrated pest management programs.
Data Table: Summary of Applications
Application Area | Specific Use | Notes |
---|---|---|
Chemical Synthesis | Precursor to allyl alcohol | Important for plastics and pharmaceuticals |
Detergents | Builder in formulations | Reduces environmental impact |
Polymer Production | Used in copolymer synthesis | Enhances material properties |
Food Industry | Synthetic flavoring agent | Approved food additive |
Agriculture | Fumigant against pests | Effective against Caribbean fruit fly |
Mechanism of Action
The mechanism of action of allyl acetate involves its conversion to allyl alcohol through hydrolysis. The palladium-catalyzed acetoxylation mechanism involves the formation of a π-allyl complex with the palladium center, followed by the insertion of acetic acid and re-oxidation of the palladium catalyst by oxygen . This process ensures the efficient production of this compound from propene.
Comparison with Similar Compounds
Chemical and Physical Properties
Table 1: Physical and Chemical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Solubility |
---|---|---|---|---|---|
Allyl Acetate | C₅H₈O₂ | 100.12 | 103–104 | 0.928 | Organic solvents |
Allyl Alcohol | C₃H₆O | 58.08 | 97 | 0.854 | Water, ethanol |
Acrolein | C₃H₄O | 56.06 | 53 | 0.839 | Water, ethanol |
Vinyl Acetate | C₄H₆O₂ | 86.09 | 72 | 0.934 | Organic solvents |
Allyl Acetoacetate | C₇H₁₀O₃ | 142.15 | 190–195 | 1.0366 | Organic solvents |
Key Differences :
- Acrolein has the lowest molecular weight and boiling point, contributing to its high volatility and acute toxicity.
- Allyl Acetoacetate is denser and less volatile, making it suitable for coatings and adhesives .
Metabolic and Toxicological Profiles
Metabolism :
- This compound is metabolized via hydrolysis to allyl alcohol, which is further oxidized to acrolein—a potent α,β-unsaturated aldehyde .
- Acrolein’s toxicity arises from its reactivity with cellular macromolecules (e.g., DNA, proteins), while this compound’s hepatotoxicity is dose-dependent and less gender-specific compared to allyl alcohol .
Table 2: Toxicological Comparison (90-Day Study in Rodents)
Key Insight : Acrolein’s higher toxicity is attributed to direct reactivity, whereas this compound’s effects are mediated through metabolic conversion .
This compound :
- Catalytic Allylation : Used in palladium-catalyzed bis-alkoxycarbonylation to synthesize β,γ-unsaturated carbonyl derivatives .
- Solvent-Controlled Reactions: Palladium nanoparticles enable selective bis- or monoallylation of active methylene compounds (e.g., THF for bisallylation; water for monoallylation) .
Comparison with Other Allyl Esters :
- Vinyl Acetate : Polymerizes to polyvinyl acetate, unlike this compound, which undergoes degradative chain transfer during polymerization .
- Allyl Acetoacetate : Used in cross-linking PVC plastics and synthesizing pharmaceuticals (e.g., vitamins, hormones) due to its stability and reactivity .
Environmental and Atmospheric Degradation
Tropospheric Reactivity :
- This compound reacts with Cl atoms and OH radicals at rates comparable to vinyl acetate but slower than acrolein. Rate coefficients:
Key Degradation Products : Acetic acid, CO₂, and formaldehyde, with acrolein as a transient intermediate .
Research Findings and Industrial Relevance
- Toxicity Studies: this compound’s carcinogenicity risk is considered low due to acrolein’s non-carcinogenic profile, but higher doses warrant caution .
- Green Chemistry : Ruthenium trichloride catalyzes aldehyde allylation using this compound, producing CO₂ and acetic acid as benign byproducts .
- Material Science : this compound derivatives enhance resin performance in coatings and adhesives, outperforming allyl ethers in thermal stability .
Biological Activity
Allyl acetate (CASRN: 591-87-7) is an organic compound commonly used in the manufacturing of various products, including fragrances, food additives, and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications. This article delves into the biological effects of this compound, focusing on its metabolism, toxicity, mutagenicity, and potential pharmacological properties.
Metabolism and Toxicity
Upon oral administration, this compound is rapidly hydrolyzed by carboxyl esterases in the stomach, liver, and blood to yield allyl alcohol and acetic acid. Allyl alcohol is further oxidized to acrolein, a highly reactive compound known for its toxicity. This metabolic pathway raises concerns regarding the systemic exposure to acrolein when this compound is ingested .
Toxicity Studies
A comparative toxicity study was conducted using Fischer 344/N rats and B6C3F1 mice. The animals were exposed to varying doses of this compound, allyl alcohol, and acrolein over 90 days. Significant findings included:
- Survival Rates : High doses (100 mg/kg) of this compound decreased survival rates in both species.
- Target Organs : The primary target organ for toxicity was identified as the forestomach, where squamous epithelial hyperplasia was observed.
- Clinical Observations : Clinical signs in high-dose groups included lethargy, diarrhea, and weight loss .
The following table summarizes the observed effects based on dosage:
Compound | Dosage (mg/kg) | Observed Effects |
---|---|---|
This compound | 0 - 100 | Decreased survival; forestomach lesions |
Allyl Alcohol | 0 - 50 | Similar effects as this compound |
Acrolein | 0 - 20 | Severe toxicity; reduced body weight |
Mutagenicity
This compound has been shown to exhibit mutagenic properties. In bacterial assays (e.g., Salmonella typhimurium), it demonstrated mutagenicity without metabolic activation. This suggests that while this compound itself can cause genetic mutations, its metabolic products may also play a role in its overall mutagenic potential .
The mutagenic activity appears to be linked to the formation of DNA adducts through the reactive metabolite acrolein. Cell culture studies indicate that acrolein preferentially forms adducts at mutational hotspots in critical genes such as p53, which is often implicated in cancer development .
Pharmacological Potential
Recent studies have explored the potential pharmacological applications of this compound derivatives. For example, research on compounds synthesized from this compound has indicated analgesic activity in animal models. One study focused on a derivative called 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea, which showed promising interactions with COX-2 receptors associated with pain modulation .
Case Study: Analgesic Activity
In a specific case study involving the synthesis of a compound derived from this compound:
Chemical Reactions Analysis
Hydrolysis to Allyl Alcohol
Allyl acetate undergoes hydrolysis in the presence of water to yield allyl alcohol and acetic acid :
Conditions : Acidic or enzymatic catalysis. Industrially, this reaction avoids chlorine-based routes, making it environmentally favorable .
With Hydrogen Chloride
Reaction with HCl substitutes the acetate group to form allyl chloride :
Catalyst : Typically occurs under mild acidic conditions.
With Hydrogen Cyanide
Copper-catalyzed substitution yields allyl cyanide :
Applications : Allyl cyanide is a precursor in pharmaceuticals and agrochemicals.
Polymerization and Copolymerization
This compound is used to synthesize copolymers with monomers such as :
Monomer | Copolymer Application |
---|---|
Maleic anhydride | Thermosetting resins |
Vinyl chloride | Flame-retardant materials |
Ethylene | Flexible packaging films |
Methyl cyanoacrylate | Adhesives and biomedical coatings |
Key Catalyst : Free-radical initiators (e.g., peroxides).
Catalytic -Sigmatropic Rearrangement
Gold(I)-N-heterocyclic carbene (NHC) catalysts enable a two-step rearrangement of this compound, avoiding high-energy intermediates :
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Au(I)–π Complexation : Activates the allyl group.
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Au(I)–σ Complexation : Facilitates bond reorganization.
Mechanistic Insight :
-
Bond order analysis shows π-acidity of Au(I) reduces from 2 to 1.65 .
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Solvation and bulky NHC ligands minimally affect reaction energetics .
Palladium-Catalyzed Alkylation
This compound acts as an N-alkylating agent in the presence of Pd(0) catalysts, forming 1-alkyl-2(1H)-pyrimidones :
Applications : Pharmaceutical intermediates and agrochemicals.
Epoxidation to Glycidol
Hydrogen peroxide-mediated epoxidation yields glycidol, which hydrolyzes to glycerol :
Uses : Synthetic glycerol for cosmetics and toiletries.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for allyl acetate, and how do reaction conditions influence yield and purity?
this compound is synthesized via the palladium-catalyzed oxyacylation of propylene with acetic acid and oxygen. Key parameters include:
- Catalyst composition : Pd-KOAc catalysts at 180°C and 60 psi achieve optimal selectivity .
- Temperature control : The reaction is exothermic; precise temperature regulation prevents side reactions like over-oxidation .
- Feedstock ratios : Stoichiometric excess of propylene improves conversion rates . Post-synthesis, purification involves washing with NaHCO₃ and CaCl₂, followed by distillation to remove peroxides and byproducts .
Q. How is this compound hydrolyzed to allyl alcohol, and what factors determine reaction efficiency?
Hydrolysis occurs via:
- Acid-catalyzed thermal cleavage : At 230°C and 3 MPa, yielding ~90% allyl alcohol .
- Catalytic ion-exchange resins : Sulfonated polystyrene resins at 100°C enable milder conditions and acetic acid recovery . Critical factors include avoiding chlorine-based catalysts (to enhance environmental safety) and optimizing residence time to minimize polymerization .
Q. What spectroscopic or chromatographic methods are recommended for characterizing this compound purity?
- GC-MS : Quantifies volatile impurities like residual propylene or acetic acid .
- FT-IR : Identifies ester carbonyl peaks (C=O stretch at ~1740 cm⁻¹) and allyl C=C bonds (~1640 cm⁻¹) .
- NMR : ¹H NMR distinguishes allyl protons (δ 4.5–5.2 ppm) from acetate methyl groups (δ 2.0 ppm) .
Advanced Research Questions
Q. Why does this compound fail to incorporate into polypropylene during copolymerization, and how can this challenge be mitigated?
- Steric hindrance : this compound’s ester group interacts with iron catalysts (e.g., bis(imino)pyridine-Fe), deactivating the metal center and suppressing polymerization .
- Competitive inhibition : Even small amounts of this compound (≥1.5 equiv) disrupt chain propagation via radical scavenging . Mitigation strategies include using non-polar solvents or masking the ester group with protective moieties .
Q. How do metabolic pathways of this compound contribute to its organ-specific toxicity?
this compound is metabolized sequentially to allyl alcohol and acrolein, which drive toxicity:
- Hepatic damage : Cytochrome P450-mediated oxidation generates acrolein, causing glutathione depletion and oxidative stress .
- Forestomach lesions : Direct contact with unmetabolized this compound induces squamous epithelial necrosis in rodents . Toxicity studies in Fischer 344 rats show dose-dependent hepatotoxicity (≥25 mg/kg) and hematopoietic suppression .
Q. What kinetic models describe the oxidative acetylation of propylene to this compound, and how do Pd/Cu catalyst ratios affect activation energy?
- Langmuir-Hinshelwood kinetics : Rate-limiting steps involve adsorbed propylene and oxygen on Pd sites .
- Catalyst optimization : Increasing Pd content (0.1–3.0 wt%) lowers activation energy from 11 to 2 kcal/mol, while Cu enhances selectivity by suppressing CO formation . Regularization of pre-exponential factors (lg k₀) and thermodynamic parameters ensures model accuracy under industrial conditions .
Q. How do thermodynamic properties (e.g., vapor-liquid equilibria) of this compound mixtures inform solvent selection for extractive distillation?
- Binary azeotropes : this compound forms non-ideal mixtures with methanol and vinyl acetate, requiring NRTL or UNIQUAC models for phase behavior prediction .
- Excess molar volumes : Negative deviations in this compound/methanol systems suggest strong intermolecular interactions, favoring entrainer use in separation processes .
Q. Methodological Challenges and Contradictions
Q. Discrepancies in reported copolymerization outcomes: How can experimental variables explain inconsistent incorporation of this compound into polymers?
Contradictions arise from:
- Catalyst sensitivity : Iron-based catalysts are deactivated by ester groups, whereas Ziegler-Natta systems may tolerate limited functionalization .
- Solvent polarity : Polar solvents (e.g., ethyl acetate) stabilize this compound radicals, promoting homo-coupling over copolymerization .
Q. Why do toxicity studies show divergent hepatic effects between this compound and its metabolite acrolein?
- Bioavailability : this compound’s slower metabolism allows systemic distribution, whereas acrolein’s reactivity limits its reach beyond the gastrointestinal tract .
- Detoxification pathways : Hepatic N-acetyltransferases conjugate acrolein more efficiently than this compound, reducing liver damage at equimolar doses .
Properties
IUPAC Name |
prop-2-enyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-4-7-5(2)6/h3H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZUNOYOVVKUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Record name | ALLYL ACETATE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29467-34-3 | |
Record name | Acetic acid, 2-propen-1-yl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29467-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9024437 | |
Record name | Allyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9024437 | |
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Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Allyl acetate appears as a liquid. Insoluble in water and slightly less dense than water. Hence floats on water. Poisonous by ingestion and moderately toxic by inhalation and skin contact. Irritating to skin and eyes., Colorless liquid; [HSDB] | |
Record name | ALLYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2356 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acetic acid, allyl ester | |
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URL | https://haz-map.com/Agents/3406 | |
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Boiling Point |
103.5 °C | |
Record name | ACETIC ACID, ALLYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
72 °F (NFPA, 2010), 22 °C | |
Record name | ALLYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2356 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acetic acid, allyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3406 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in acetone; miscible in ethanol and ethyl ether., 2.8% in water at 20 °C | |
Record name | ACETIC ACID, ALLYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9275 g/cu cm at 20 °C | |
Record name | ACETIC ACID, ALLYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.45 (AIR= 1) | |
Record name | ACETIC ACID, ALLYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
27.2 [mmHg], 27.2 mm Hg at 20 °C /from experimentally-derived coefficients/ | |
Record name | Acetic acid, allyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3406 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ACETIC ACID, ALLYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
591-87-7 | |
Record name | ALLYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2356 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Allyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-87-7 | |
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Record name | Allyl acetate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591877 | |
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Record name | Allyl acetate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7612 | |
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Record name | Acetic acid, 2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Allyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9024437 | |
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Record name | Allyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.851 | |
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Record name | ALLYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4U5E5990I | |
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Record name | ACETIC ACID, ALLYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Freezing point: -96 °C | |
Record name | ACETIC ACID, ALLYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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